SMU-B is a novel compound identified as a highly selective, orally efficacious dual inhibitor targeting c-Met and Anaplastic Lymphoma Kinase (ALK). Its chemical identity is denoted by the CAS number 1253286-90-6, and it has gained attention for its potential applications in therapeutic settings, particularly in oncology. The compound's molecular formula is C26H25Cl2FN4O2, with a molecular weight of 515.41 g/mol. SMU-B is characterized by its solid powder form and exhibits a purity greater than 98% under proper storage conditions, which include being kept dry and dark at temperatures between 0-4°C for short-term storage or -20°C for long-term preservation .
SMU-B was synthesized as part of research efforts aimed at developing effective inhibitors for various cancer-related pathways. It falls under the classification of small molecule inhibitors, specifically targeting receptor tyrosine kinases, which play critical roles in cell signaling related to growth and proliferation. The compound has been studied extensively in various research contexts, including its pharmacological properties and potential therapeutic applications .
The synthesis of SMU-B involves complex organic chemistry techniques designed to yield high-purity compounds suitable for biological testing. While specific synthetic routes are not detailed in the available literature, common methods for synthesizing similar compounds typically involve multi-step reactions that include:
The molecular structure of SMU-B is complex, featuring multiple functional groups that contribute to its biological activity. The IUPAC name for SMU-B is 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methyl-spiro[3H-indoline-3,4'-piperidin]-2(1H)-one. Key structural data includes:
This structure indicates a spirocyclic system with diverse substituents that enhance its interaction with target proteins involved in cancer progression .
SMU-B participates in various chemical reactions typical of small molecule inhibitors. These reactions primarily involve:
Understanding these reactions is crucial for evaluating its pharmacokinetics and potential side effects during therapeutic use.
The mechanism of action for SMU-B involves competitive inhibition of c-Met and ALK pathways. By binding to these receptors:
Research indicates that SMU-B exhibits low IC50 values (with c-Met showing an IC50 of approximately 1.87 nM), suggesting high potency as an inhibitor .
The physical properties of SMU-B include:
Chemical properties are characterized by its stability under specified conditions, which is crucial for maintaining efficacy during storage and application in research settings .
SMU-B has several scientific applications:
The attainment of Carnegie R1 classification in 2025 fundamentally reshaped business education at Southern Methodist University, positioning it among elite U.S. research institutions like Rice University and UT Austin [1] [5] [8]. This designation enables the Cox School of Business to leverage cross-sector research partnerships and high-performance computing infrastructure (e.g., NVIDIA DGX SuperPOD) to address complex commercial challenges [1] [5]. The R1 model integrates three core paradigms:
Table: R1 Business Education Components at SMU
Component | Implementation | Research Impact |
---|---|---|
Data Science Infrastructure | O’Donnell Institute & NVIDIA SuperPOD | AI-driven market analysis models |
Industry Partnerships | Texoma Tech Hub, Pegasus Park biosciences | 8x increase in research expenditures (1995–2025) |
Graduate Training | Moody School of Graduate Studies | 315 doctorates awarded annually |
SMU exemplifies a trustee-centric governance framework following its 2019 legal separation from the United Methodist Church [9]. This transition established the Board of Trustees as the supreme authority, enabling agile resource allocation for strategic research priorities. Key governance characteristics include:
This model contrasts with church-affiliated governance by prioritizing research commercialization and industry responsiveness, as evidenced by SMU’s Institute for Computational Biosciences at Pegasus Park [5] [9].
The Cox School’s Commercial Diplomacy Initiative (CDI) provides the primary ethical architecture for technology commercialization, addressing tensions between profit motives and societal welfare [6]. Its framework builds on:
Table: Ethical Dimensions in SMU Business-Technology Programs
Ethical Challenge | CDI Framework Response | Curriculum Manifestation |
---|---|---|
AI Surveillance Capitalism | Stakeholder transparency pacts | International Advertising (ADV 6374) |
Technology Transfer Risks | Export restriction protocols | Commercial Diplomacy Bulletin #08 |
Data Equity | Inclusive algorithm audits | Consumer Behavior (ADV 2301) |
SMU’s institutional trajectory reflects three evolutionary phases rooted in its Methodist origins:
This evolution demonstrates how faith-based institutions can transition into secular research universities while preserving core ethical commitments through institutional symbols (e.g., "World Changers Shaped Here" motto) rather than doctrinal requirements [2] [9].
Table: SMU’s Historical Phase Characteristics
Period | Governance Model | Research Emphasis |
---|---|---|
1911–1960s | Church-controlled | Ministerial training, classical business |
1970s–2019 | Joint church/trustee oversight | Emerging technologies, medical research |
2020–present | Trustee autonomous | Data science, computational biosciences |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7